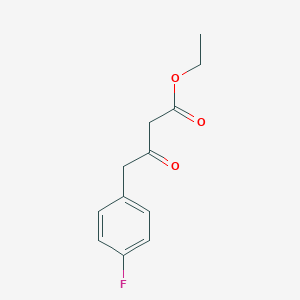

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

概要

説明

Synthesis Analysis

The synthesis of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate involves the Knoevenagel condensation reaction, a method demonstrated through the synthesis of structurally related compounds. For example, Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate was synthesized by reacting 4-fluorobenzaldehyde and ethyl acetoacetate in the presence of piperidine and trifluoroacetic acid under reflux conditions in benzene, showcasing the versatility of this synthesis approach in producing fluorophenyl compounds (Kumar et al., 2016).

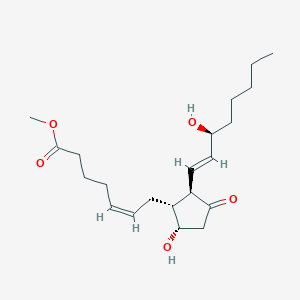

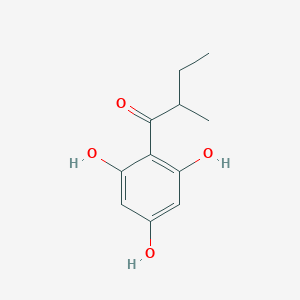

Molecular Structure Analysis

The molecular structure of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate and its analogs has been elucidated through X-ray diffraction studies, confirming the conformation and crystal system of these compounds. For instance, similar compounds crystallize in the monoclinic crystal system, adopting a Z conformation about the C=C bond, which highlights the consistency in structural characteristics among related fluorophenyl compounds (Kumar et al., 2016).

Chemical Reactions and Properties

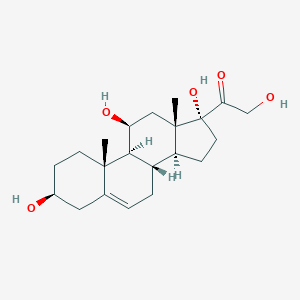

Chemical reactions involving Ethyl 4-(4-fluorophenyl)-3-oxobutanoate encompass a range of transformations, including enzymatic reductions and alkylations. Notably, the enzymatic reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system has been studied, demonstrating the potential for asymmetric synthesis and the generation of chiral intermediates, which could be analogous in reactions involving Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (Shimizu et al., 1990).

Physical Properties Analysis

The physical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate and related compounds, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various chemical environments. Investigations into related compounds provide insights into the orthorhombic crystal structure and intramolecular hydrogen bonding, which are essential for predicting the physical behavior of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (Sapnakumari et al., 2014).

Chemical Properties Analysis

The chemical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, such as reactivity with nucleophiles, electrophiles, and its behavior under various chemical conditions, can be inferred from studies on similar compounds. For instance, the alkylation and decarboxylation of ethyl 2-fluoro-3-oxobutanoate offer insights into the reactivity and potential synthetic utility of α-fluoro-β-ketoesters, providing a basis for understanding the chemical properties of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate (Hutchinson et al., 1998).

科学的研究の応用

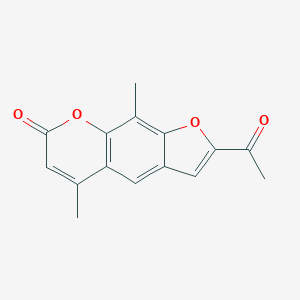

Synthesis of Organic Compounds : It is useful in synthesizing 4-oxo-4H-pyran-2,5-dicarboxylic and 4-oxo-1-phenyl-1,4-dihydropyridine-2 derivatives, contributing to organic chemistry research (Obydennov, Röschenthaler, & Sosnovskikh, 2013).

Trifluoromethyl Heterocycles Synthesis : As Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, it is a versatile intermediate for synthesizing diverse trifluoromethyl heterocycles, crucial in medicinal chemistry (Honey, Pasceri, Lewis, & Moody, 2012).

Plant Growth Regulation : It has growth-regulating activity on nitrogen-fixing soybean plants, demonstrating its potential in agricultural research (Stanchev et al., 2010).

Synthesis of 4H-Isoxazol-5-ones : It is used in the efficient synthesis of 4H-isoxazol-5-ones in aqueous medium, contributing to pharmaceutical and synthetic chemistry (Kiyani & Ghorbani, 2015).

Friedländer Synthesis : Ethyl 4-chloro-3-oxobutanoate is used in the Friedländer synthesis to produce 2-(a-chloroalkyl)quinoline derivatives (Degtyarenko, Tolmachev, Volovenko, & Tverdokhlebov, 2007).

Antimicrobial Activity : Compounds like Ethyl 2-(4-methylbenzylidene)-3-oxobutanoate exhibit antimicrobial activity, useful in drug development (Kariyappa, Shivalingegowda, Achutha, & Krishnappagowda, 2016).

Safety and Hazards

The safety data sheet for a similar compound, Ethyl (4-fluorobenzoyl)acetate, suggests that it should be handled with care. It is recommended to avoid all personal contact, including inhalation, and to use in a well-ventilated area. Contact with moisture should be avoided, and protective clothing should be worn when there is a risk of exposure .

作用機序

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Similar compounds have been found to bind with high affinity to multiple receptors, influencing their function

Biochemical Pathways

Compounds with similar structures have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities . The exact pathways and downstream effects of this compound remain to be elucidated.

Pharmacokinetics

A related compound, ethyl 3-(4-fluorophenyl)-3-oxopropanoate, has been reported to have high gastrointestinal absorption and is predicted to be bbb permeant . It is also reported to be a CYP1A2 inhibitor . These properties could potentially impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate’s action are currently unknown. Given the lack of specific information, it’s difficult to predict the exact effects of this compound. Related compounds have shown a range of biological activities, suggesting that this compound may also have diverse effects .

特性

IUPAC Name |

ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKQRINQDBSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442109 | |

| Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

221121-37-5 | |

| Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

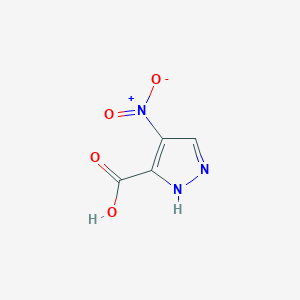

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

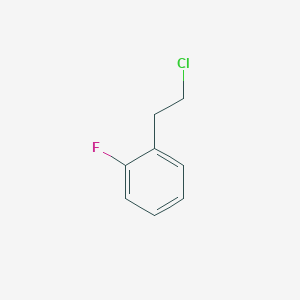

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。